BRD4 Bromodomain 2 (BD2) Binding Affinity vs. JQ1 and Class Benchmark
The target compound binds to the second bromodomain (BD2) of human BRD4 with a dissociation constant (Kd) of 0.300 nM, determined by the BROMOscan assay using partial-length BRD4 BD2 expressed in a bacterial system [1]. This affinity is approximately 300-fold tighter than that of the well-established BET bromodomain probe (+)-JQ1 for BRD4 BD2 (Kd ≈ 90 nM, as measured by competitive binding assay) . Importantly, the target compound exhibits pronounced BD2 selectivity: it binds BRD4 BD1 with Kd values of 3,300–3,400 nM (ITC and fluorescence anisotropy), representing a >10,000-fold selectivity window for BD2 over BD1 [1]. In contrast, (+)-JQ1 is a pan-BET inhibitor with similar affinities for BD1 (Kd ≈ 50 nM) and BD2 (Kd ≈ 90 nM) . Within the broader 1H-benzo[f]chromene-2-carbonitrile class, BRD4 BD2 affinity data have not been reported, making this intra-BRD4 isoform selectivity a distinctive and quantifiable differentiation parameter [2].
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan) |
| Comparator Or Baseline | (+)-JQ1: Kd = 90 nM (competitive binding); Class benchmark: No reported BD2 Kd |
| Quantified Difference | 300-fold tighter binding vs. (+)-JQ1; >10,000-fold BD2/BD1 selectivity |
| Conditions | Human partial-length BRD4 BD2 expressed in E. coli; BROMOscan assay |
Why This Matters
Sub-nanomolar BD2 affinity with extreme intra-BRD4 selectivity is a rare profile that is actively sought for next-generation BET inhibitors with reduced platelet toxicity; this compound provides a validated starting point for BD2-selective probe development.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Affinity data: Kd = 0.300 nM for human BRD4 BD2 by BROMOscan. View Source
- [2] El-Agrody, A. M., et al. (2018). Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1074–1088. View Source
